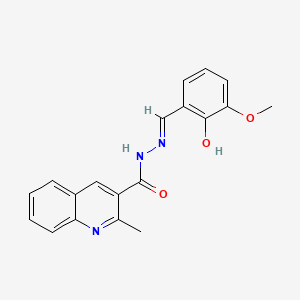![molecular formula C9H11N3OS B604774 METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE CAS No. 184287-64-7](/img/structure/B604774.png)
METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate is a chemical compound with the molecular formula C9H11N3OS. It is a member of the hydrazone family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate can be achieved through a one-pot reaction involving phthalide, hydrazine hydrate, and aldehyde. This method is efficient, catalyst-free, and environmentally friendly, providing the desired compound in moderate to excellent yields . The reaction is typically carried out in ethanol under mild conditions .
Chemical Reactions Analysis
Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it exhibits antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activities . Its versatility makes it valuable in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its diverse biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate is unique compared to other similar compounds due to its specific structure and wide range of biological activities. Similar compounds include other hydrazone derivatives, which also exhibit various biological properties such as antibacterial, antioxidant, and anticancer activities . the specific structure of methyl N’-(2-hydroxybenzylidene)hydrazonothiocarbamate provides it with unique properties and applications.
Properties
CAS No. |
184287-64-7 |
|---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27g/mol |
IUPAC Name |
methyl N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H11N3OS/c1-14-9(10)12-11-6-7-4-2-3-5-8(7)13/h2-6,13H,1H3,(H2,10,12)/b11-6+ |
InChI Key |
CVGJFVJNYLPFSR-IZZDOVSWSA-N |
SMILES |
CSC(=NN=CC1=CC=CC=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)
![3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B604692.png)
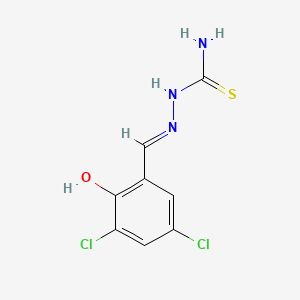

![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)
![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)

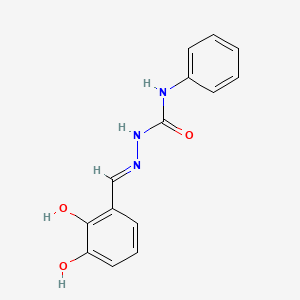
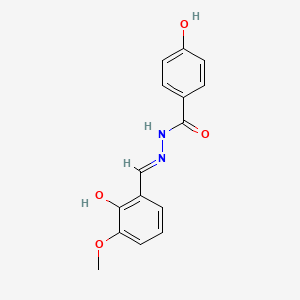
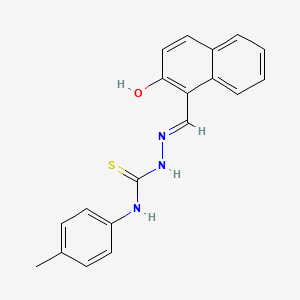
![5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone]](/img/structure/B604710.png)
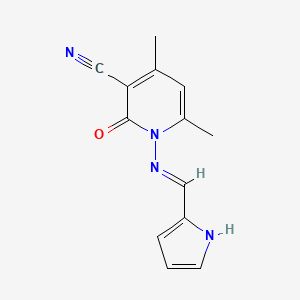
![1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B604715.png)
